1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a piperidine ring, and a dimethylpropanone moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsThe final step involves the addition of the dimethylpropanone group under controlled conditions to ensure high yield and purity .
Industrial production methods often employ optimized reaction conditions, including the use of catalysts and solvents to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent, owing to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one: This compound lacks the methyl group on the pyrazole ring, which may affect its binding affinity and biological activity.
1-(4-(1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylbutan-1-one: The additional carbon in the butanone moiety can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAQUZNWPMTOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.